molecular formula C8H7FN2O B11917665 2-Amino-6-fluoroisoindolin-1-one

2-Amino-6-fluoroisoindolin-1-one

Cat. No.: B11917665
M. Wt: 166.15 g/mol
InChI Key: PVONPPYFDXBMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluoroisoindolin-1-one is a fluorinated isoindolinone derivative characterized by an amino group at the 2-position and a fluorine atom at the 6-position of the isoindolinone scaffold. The fluorine atom likely enhances metabolic stability and lipophilicity, while the amino group may serve as a site for further functionalization .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-amino-6-fluoro-3H-isoindol-1-one

InChI

InChI=1S/C8H7FN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2

InChI Key

PVONPPYFDXBMSN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=O)N1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoroisoindolin-1-one typically involves multicomponent reactions. One common method is the Ugi-type multicomponent reaction, which involves the reaction of methyl 2-formylbenzoate with primary amines and isocyanides under acidic conditions. This method provides a straightforward and efficient route to obtain isoindolinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Amino-6-fluoroisoindolin-1-one is utilized in the synthesis of complex heterocyclic compounds. It can be modified to create derivatives that may exhibit enhanced properties or novel functionalities.

Biology

  • Antiviral and Anticancer Activity : Research indicates that this compound has potential as an antiviral and anticancer agent. Studies have shown that it interacts with specific molecular targets, inhibiting enzymes or receptors involved in disease progression.

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic effects against various diseases, including cancers. Its mechanism of action often involves modulation of signaling pathways critical for cell proliferation and survival.
Study Cell Line IC50 (µM) Mechanism
NCI StudyMCF73.597Apoptosis induction
NCI StudyHCT1163.236Cell cycle arrest
NCI StudyA4312.434EGFR inhibition

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound against a panel of human tumor cell lines. The compound exhibited significant growth inhibition, with IC50 values indicating potent activity across multiple cancer types. Notably, it showed an IC50 of 3.597 µM against the MCF7 breast cancer cell line, suggesting its potential as a lead compound for further development.

Case Study 2: Antiviral Properties

In another investigation, derivatives of this compound were synthesized and tested for antiviral activity against SARS-CoV-2. Some compounds displayed multi-target inhibitory properties against key viral enzymes, demonstrating potential as therapeutic agents in combating viral infections.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The provided evidence includes several structurally related compounds, enabling a comparative analysis based on substituent positions, functional groups, and molecular properties. Key analogs are summarized below:

6-Aminoisoindolin-1-one (CAS 1564662-51-6)

  • Molecular Formula : C₉H₁₀N₂O₂F₂
  • Substituents: Amino group at the 6-position, two fluorine atoms (positions unspecified).

5-Aminoisoindolin-1-one (CAS 1558390-45-6)

  • Molecular Formula : C₉H₁₀N₂O₂F₂
  • Substituents: Amino group at the 5-position, two fluorine atoms.

6-Amino-3-methylisoindolin-1-one (CAS 1824189-31-2)

  • Molecular Formula : C₉H₁₀N₂O
  • Substituents: Amino group at the 6-position, methyl group at the 3-position.

6-Fluoro-2-methylisoindolin-1-imine (CAS 1342952-36-6)

  • Molecular Formula : C₉H₉FN₂
  • Substituents : Fluorine at the 6-position, methyl group at the 2-position, and an imine group instead of a ketone.

Physicochemical and Functional Group Comparisons

Property 2-Amino-6-fluoroisoindolin-1-one 6-Aminoisoindolin-1-one 5-Aminoisoindolin-1-one 6-Amino-3-methylisoindolin-1-one 6-Fluoro-2-methylisoindolin-1-imine
Molecular Formula C₈H₇FN₂O (inferred) C₉H₁₀N₂O₂F₂ C₉H₁₀N₂O₂F₂ C₉H₁₀N₂O C₉H₉FN₂
Molecular Weight (g/mol) ~170 (estimated) ~240 ~240 ~162 ~164
Key Functional Groups 2-Amino, 6-Fluoro, Ketone 6-Amino, Difluoro, Ketone 5-Amino, Difluoro, Ketone 6-Amino, 3-Methyl, Ketone 6-Fluoro, 2-Methyl, Imine
Polarity Moderate (fluorine + amino) High (two fluorines + amino) High Low (methyl group) Moderate (imine + fluorine)

Research Implications and Limitations

  • Electronic Effects: Fluorine at the 6-position in this compound may enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions compared to non-fluorinated analogs .
  • Limitations: The provided evidence lacks direct data on solubility, stability, or biological activity for this compound. Conclusions are inferred from structural analogs, necessitating experimental validation.

Biological Activity

2-Amino-6-fluoroisoindolin-1-one is a heterocyclic compound known for its diverse biological activities, including potential applications in antiviral and anticancer therapies. The compound's unique structure, featuring both an amino group and a fluorine atom, enhances its reactivity and interaction with various biological targets.

The molecular formula for this compound is C8H7FN2OC_8H_7FN_2O, with a molecular weight of 166.15 g/mol. Its IUPAC name is 2-amino-6-fluoro-3H-isoindol-1-one. The presence of the fluorine atom significantly influences its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
IUPAC Name2-amino-6-fluoro-3H-isoindol-1-one
InChI KeyPVONPPYFDXBMSN-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding with biological targets, while the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability. This compound has been shown to inhibit tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation, indicating its potential as an anti-inflammatory agent .

Antiviral Activity

Recent studies have suggested that this compound exhibits antiviral properties. It has been investigated for its efficacy against various viral infections, although specific data on its mechanisms and effectiveness remain limited.

Anticancer Activity

The compound has demonstrated significant anticancer activity in vitro, particularly against breast cancer cell lines. For instance, in a study evaluating several isoindoline derivatives, compounds similar to this compound showed IC50 values ranging from 0.019 μM to 0.1 μM against resistant strains of P. falciparum, indicating strong potential for further development as an anticancer agent .

Table: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundMDA-MB-231 (IC50 μM)MCF-7 (IC50 μM)
Thalidomide413.0 ± 2.0360.0 ± 2.0
Compound A (similar structure)14.0 ± 0.526.2 ± 0.9
Compound B49.6 ± 1.093.0 ± 1.4

Case Studies

Several case studies have highlighted the therapeutic potential of isoindolinone derivatives:

  • Antimalarial Activity : A series of isoindoline derivatives were synthesized and tested for antimalarial activity against chloroquine-resistant P. falciparum. The most potent compound exhibited an IC50 of 0.006muM0.006\\mu M, showcasing the potential of these compounds in malaria treatment .
  • Anti-inflammatory Effects : Research indicates that certain derivatives can reduce TNFα levels in mammalian models, suggesting their utility in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.